[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
Chemical Structure: The compound [3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1353960-86-7) consists of a pyrrolidine ring substituted at position 3 with an isopropyl-methyl-amino group and an acetic acid moiety at position 1 .
Properties
IUPAC Name |
2-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)11(3)9-4-5-12(6-9)7-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOZPULJWOAZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Nucleophilic Displacement
Source discloses a method where 1,2,4-trisubstituted butanes react with primary amines under elevated temperatures to form 3-aminopyrrolidine derivatives. For instance, 1,2,4-tris(methanesulfonoxy)-butane reacts with methylamine at 84–94°C to yield N,N'-dimethyl-3-aminopyrrolidine (88.8% crude yield). This pathway leverages the displacement of leaving groups (e.g., mesylates) by amine nucleophiles, followed by intramolecular cyclization.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate cyclization but risk decomposition |
| Amine Excess | 3–5 equivalents | Minimizes side reactions (e.g., over-alkylation) |
| Solvent | Aqueous methanol | Balances solubility and reactivity |
Hydrogenation of Unsaturated Precursors
Catalytic hydrogenation of pyrroline derivatives offers superior stereocontrol. Patent EP0218249B1 describes the reduction of N,N'-disubstituted-3-aminopyrrolidines using H₂/Pd-C in ethanol, achieving >95% conversion. For the target compound, this method would involve hydrogenating a prochiral pyrroline intermediate to install the 3-amino stereocenter.
Functionalization of the Pyrrolidine Core
Introduction of the Isopropyl-Methyl-Amino Group
The 3-position of pyrrolidine undergoes sequential alkylation to install the isopropyl-methyl-amino moiety. Source highlights a two-step protocol:
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Methylation : Treat 3-aminopyrrolidine with methyl iodide in THF at 0°C (90% yield).
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Isopropylation : React the monomethylated intermediate with isopropyl bromide using K₂CO₃ as base (85% yield).
Challenges
-
Competitive dialkylation at the amine requires careful stoichiometry.
-
Polar aprotic solvents (e.g., DMF) improve nucleophilicity but complicate purification.
Acetic Acid Moiety Installation
The acetic acid group is introduced via N-alkylation of the pyrrolidine nitrogen. Source specifies reacting 3-(isopropyl-methyl-amino)pyrrolidine with bromoacetic acid in acetonitrile at reflux, yielding the target compound in 78% purity. Alternatively, Source employs a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyrrolidine with ethyl glycolate, followed by saponification (92% e.e.).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|
| Direct Alkylation | 78 | 85 | Moderate |
| Mitsunobu + Hydrolysis | 82 | 94 | High |
Stereochemical Control and Resolution
The (3S) enantiomer exhibits enhanced bioactivity, necessitating asymmetric synthesis. Source details biocatalytic approaches using alcohol dehydrogenases (ADHs) to reduce prochiral ketones. For example, ADH from Saccharomyces cerevisiae reduces N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine with >99.5% e.e.. Adapting this to pyrrolidine systems, enzymatic reduction of 3-ketopyrrolidine precursors could achieve high enantiomeric excess.
Enzymatic vs. Chemical Asymmetric Synthesis
| Parameter | Enzymatic Reduction | Chiral Auxiliary Method |
|---|---|---|
| Catalyst Loading | 5–10% w/w | 1.5–2.0 equivalents |
| Reaction Time | 6–24 h | 48–72 h |
| e.e. | >99% | 85–92% |
Industrial-Scale Considerations
Patent EP4382529A1 outlines a GMP-compliant process for related pyrrolidines, emphasizing crystalline intermediates and telescoped steps. Key lessons include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl-methyl-amino group, leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the acetic acid moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of [3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, each with distinct chemical and physical properties.
Scientific Research Applications
Pharmacological Investigations
The compound has been explored for its potential as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. In a study focused on optimizing inhibitors for NAPE-PLD, modifications to the compound's structure significantly enhanced its potency and selectivity. For instance, the introduction of specific substituents on the pyrrolidine ring led to a ten-fold increase in inhibitory activity, demonstrating its potential as a lead compound for further drug development .
Research has indicated that [3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can modulate endocannabinoid signaling pathways by inhibiting NAPE-PLD activity. This inhibition results in altered levels of anandamide, a key endocannabinoid involved in various physiological processes including pain modulation and mood regulation. In vivo studies have shown that administration of this compound can affect emotional behavior in animal models, suggesting its potential utility in treating mood disorders .
Structure-Activity Relationship (SAR) Analysis
Extensive SAR studies have been conducted to identify optimal structural features that enhance the biological activity of this compound. The analysis revealed that variations in substituents on the pyrrolidine ring and modifications to the amino group could lead to significant changes in potency and selectivity against NAPE-PLD. For example, the introduction of hydrophobic groups was found to improve lipophilicity and binding affinity .
Data Tables
| Modification Type | Structural Change | Impact on Potency |
|---|---|---|
| R1 Substituent | Cyclopropylmethylamide | Increased activity by 10-fold |
| R2 Substituent | (S)-3-hydroxypyrrolidine | Improved lipophilicity and potency |
| R3 Substituent | Dimethylamine | Enhanced activity by 2-fold |
Case Study 1: Inhibition of NAPE-PLD
In a study published in December 2020, researchers synthesized various analogs of this compound to evaluate their inhibitory effects on NAPE-PLD. The most potent compound identified demonstrated an IC50 value of 72 nM, indicating strong inhibitory action against the enzyme. This compound was further tested for its effects on anandamide levels in neuronal cells, revealing significant alterations that correlated with behavioral changes in animal models .
Case Study 2: Emotional Behavior Modulation
Another investigation focused on the behavioral effects of this compound in mice. The study found that doses of 30 mg/kg administered intraperitoneally led to marked changes in emotional responses, suggesting that modulation of endocannabinoid signaling via NAPE-PLD inhibition could have therapeutic implications for mood disorders .
Mechanism of Action
The mechanism by which [3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Table 1: Structural Analogues with Modified Amino Substituents
Key Observations :
- Lipophilicity : The benzyl-methyl group in increases logP compared to the isopropyl-methyl group in the target compound.
- Reactivity : Boc-protected derivatives () are less nucleophilic, making them suitable for prodrug strategies.
- Conformational Effects : Cyclopropyl substituents () may restrict rotational freedom, influencing binding affinity.
Backbone Modifications: Acetic Acid Derivatives
Table 2: Analogues with Varied Backbone Structures
Biological Activity
[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and an acetic acid moiety, which contribute to its unique chemical properties. The presence of isopropyl and methyl groups may influence its solubility and interactions with biological targets.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological responses. However, detailed studies are required to elucidate the exact molecular pathways involved in its action.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Cytotoxicity : The compound has shown cytotoxic effects on certain cancer cell lines, indicating possible anticancer properties.
- Neurotransmitter Modulation : Its structure suggests potential interactions with neurotransmitter systems, warranting further exploration into its neuropharmacological effects.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 1.25 mg/mL. |
| Study 2 | Showed cytotoxic effects on A549 lung cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. |
| Study 3 | Investigated the compound's ability to modulate neurotransmitter receptors, suggesting potential anxiolytic effects. |
Case Studies
A notable case study involved the evaluation of this compound in a cancer model. The compound was administered to tumor-bearing mice, resulting in a marked reduction in tumor size compared to the control group. This suggests its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for [3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can purity be validated?
Methodological Answer:
Synthesis typically involves multi-step alkylation and acylation reactions. For example:
Pyrrolidine Functionalization : Introduce isopropyl-methyl-amine via nucleophilic substitution at the pyrrolidine nitrogen.
Acetic Acid Conjugation : Use carbodiimide coupling (e.g., EDC/HOBt) to attach the acetic acid moiety to the pyrrolidine scaffold.
Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound. Validate purity (>95%) via LC-MS (electrospray ionization) and ¹H/¹³C NMR (δ 1.2–3.5 ppm for alkyl groups; δ 4.0–4.5 ppm for pyrrolidine protons) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. To address this:
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀, EC₅₀) and adjust for experimental conditions (pH, temperature) .
- Structural Validation : Confirm compound identity via X-ray crystallography (as in for related pyrrolidinones) or 2D NMR (COSY, HSQC) to rule out isomerism .
- Reproducibility Testing : Replicate key assays (e.g., receptor binding) under controlled conditions, referencing PubChem’s bioactivity data for analogous compounds .
Basic: What spectroscopic and chromatographic methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Assign proton environments (e.g., pyrrolidine ring protons at δ 2.8–3.2 ppm; methyl groups at δ 1.0–1.5 ppm) and confirm stereochemistry via NOESY .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (calculated for C₁₁H₂₁N₂O₂: 213.16 g/mol) .
- X-ray Diffraction : Resolve crystal structure for absolute configuration determination, as demonstrated for structurally related pyrrolidinone derivatives .
Advanced: What computational approaches are effective in predicting structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : Model interactions with target receptors (e.g., GPCRs) using AutoDock Vina, leveraging PubChem’s 3D conformer data (InChIKey: NHIVGUBFUYKIGO-SNVBAGLBSA-N) .
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (GROMACS) over 100-ns trajectories .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors, using bioactivity data from analogs (e.g., piperidine derivatives in ) .
Basic: How should stability studies be designed to assess degradation under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC (retention time shifts) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for pyrrolidine derivatives) .
- Light Sensitivity : Store samples under UV/visible light (ICH Q1B guidelines) and quantify photodegradants via LC-MS/MS .
Advanced: How to design a study evaluating enantiomer-specific effects in biological systems?
Methodological Answer:
Chiral Separation : Use chiral HPLC (Chiralpak IA column) or SFC to isolate enantiomers .
Enantiomer Purity : Validate via circular dichroism (CD) spectroscopy or polarimetry .
Biological Assays : Compare enantiomers in target-specific assays (e.g., enzyme inhibition, cell viability). For example, the (R)-enantiomer may show higher affinity due to steric compatibility with receptor pockets .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Hazard Mitigation : Wear PPE (gloves, goggles) due to potential eye/respiratory irritation, as noted for structurally similar acetic acid derivatives .
- Storage : Store in airtight containers at –20°C under inert gas (N₂) to prevent oxidation .
Advanced: How can researchers integrate this compound into a mixed-methods study linking chemical properties to in vivo efficacy?
Methodological Answer:
- Quantitative Arm : Measure pharmacokinetics (Cmax, AUC) in rodent models via LC-MS/MS .
- Qualitative Arm : Conduct histopathology to assess tissue-specific effects, guided by structural analogs’ toxicity profiles .
- Data Integration : Use embedded experimental design (quantitative primary, qualitative secondary) to triangulate findings, as outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
